

Introduction to 3,5,5-Trimethylhexanal: A Synthetic Aldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5,5-Trimethylhexanal

Cat. No.: B1630633

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3,5,5-Trimethylhexanal (CAS 5435-64-3) is a branched-chain aliphatic aldehyde.[1][2][3] Structurally, it is a nine-carbon molecule with a hexanal backbone and three methyl groups at positions 3, 5, and 5.[2][4] This compound is typically a colorless to pale yellow liquid with a characteristic aldehydic odor, often described as having green, fresh, and citrus notes.[2] It is primarily synthesized industrially through the hydroformylation (oxo reaction) of diisobutylene.[4][5] Its primary applications are in the fragrance and flavor industries, where it is valued for its unique scent profile and stability.[2][4]

Table 1: Physicochemical Properties of **3,5,5-Trimethylhexanal**

Property	Value	Reference(s)
CAS Number	5435-64-3	[4]
Molecular Formula	C ₉ H ₁₈ O	[2][4]
Molecular Weight	142.24 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	[6]
Odor Profile	Aldehydic, green, citrus, fresh	[2]
Boiling Point	173 °C	[4]
Density	~0.817 g/mL at 25 °C	
Solubility	Very slightly soluble in water	[2]

The Question of Natural Occurrence: A Critical Evaluation

A crucial point of clarification for researchers is the natural occurrence of **3,5,5-trimethylhexanal**. Despite its structural similarity to aldehydes found in nature, multiple authoritative sources confirm that **3,5,5-trimethylhexanal** is not a known natural product. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) explicitly states that "**3,5,5-Trimethylhexanal** is not reported to occur in foods" based on the extensive Volatile Compounds in Food (VCF) database.^[7] Similarly, industry resources for flavor and fragrance compounds note that it is "not found in nature".^[6]

Initial confusion regarding its natural presence may stem from scientific literature where it is mentioned in the context of analyzing natural products, such as wine. However, a careful reading of these studies reveals its use as an analytical standard rather than an identified natural constituent. For instance, a key study on aliphatic aldehydes in white wines by Culleré et al. (2011) employed **3,5,5-trimethylhexanal** as a surrogate standard.^[8] The purpose of a surrogate is to use a non-naturally occurring compound with similar chemical properties to the analytes of interest to monitor and correct for variations during the analytical procedure, such as extraction efficiency and matrix effects.^[8]

Furthermore, studies focused on identifying volatile aldehydes from plant sources, such as barley roots, have identified compounds like hexanal, (E)-non-2-enal, and (E,Z)-nona-2,6-dienal, but do not report the presence of **3,5,5-trimethylhexanal**.^{[9][10]} This collective evidence strongly supports the conclusion that **3,5,5-trimethylhexanal** is a synthetic compound.

Application in the Analysis of Natural Volatiles: A Methodological Deep Dive

The synthetic nature and distinct identity of **3,5,5-trimethylhexanal** make it an excellent tool for quantitative studies of naturally occurring volatile compounds. Its use as a surrogate standard in the analysis of C8-C11 aliphatic aldehydes in wine provides a compelling case study.

Rationale for Use as a Surrogate Standard

The selection of **3,5,5-trimethylhexanal** in the Culleré et al. (2011) study was deliberate. An ideal surrogate standard should possess the following characteristics:

- **Chemical Similarity:** It should behave similarly to the target analytes (in this case, other aliphatic aldehydes) during extraction and derivatization.
- **Absence in Sample:** It must not be naturally present in the sample matrix to avoid interference.
- **Chromatographic Resolution:** It should be well-separated from all other compounds in the sample during gas chromatography (GC) analysis.
- **Stability:** It must be stable throughout the sample preparation and analysis process.

3,5,5-Trimethylhexanal fulfills these criteria, allowing for the accurate quantification of naturally present aldehydes like octanal, nonanal, and decanal, which contribute to the citrus fruit notes in some white wines.^[8]

Experimental Protocol: Quantification of Aldehydes in Wine

The following protocol is a summarized workflow based on the methodology described by Culleré et al. (2011) for the analysis of aliphatic aldehydes in wine, illustrating the role of **3,5,5-trimethylhexanal**.

Step 1: Sample Preparation

- A known volume of wine is taken.
- A precise amount of **3,5,5-trimethylhexanal** (surrogate standard) and an internal standard (e.g., methyl phenylacetate) are added. This step is critical for quantifying matrix effects and extraction recovery.^[8]

Step 2: Solid Phase Extraction (SPE)

- The fortified wine sample is passed through an SPE cartridge (e.g., LiChrolut EN).

- The aldehydes, including the surrogate standard, are adsorbed onto the solid phase.
- Interfering compounds are washed away with a polar solvent (e.g., water).
- The retained aldehydes are eluted with a less polar solvent (e.g., dichloromethane).

Step 3: Concentration and Analysis

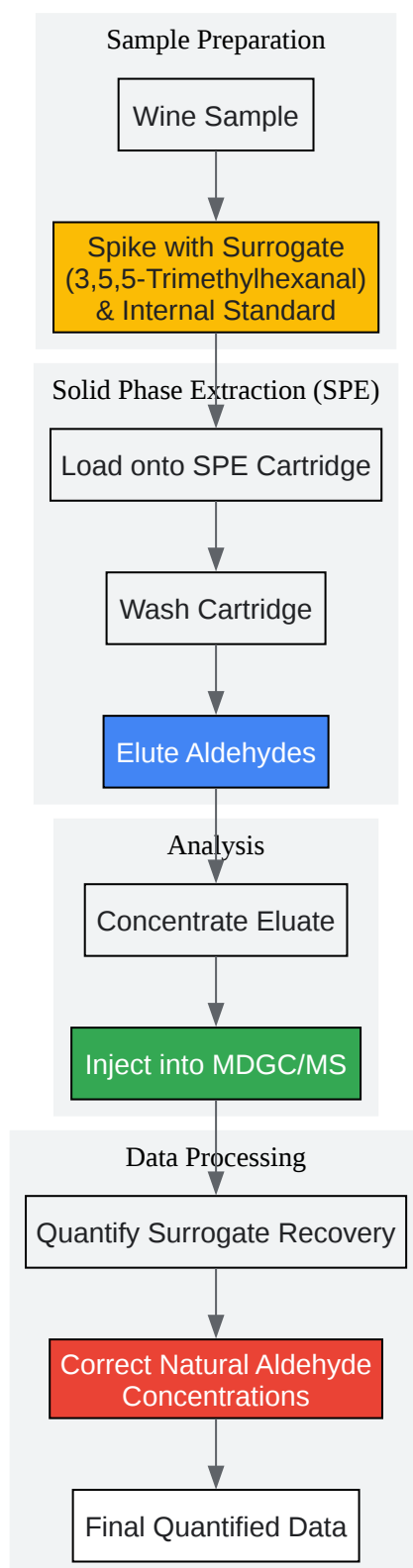
- The eluate is concentrated to a small volume under a gentle stream of nitrogen.
- The concentrated sample is injected into a multidimensional gas chromatography-mass spectrometry (MDGC/MS) system for separation and detection.[8]

Step 4: Data Analysis

- The recovery of the surrogate standard (**3,5,5-trimethylhexanal**) is calculated by comparing its peak area to that of the internal standard.
- This recovery factor is then used to correct the measured concentrations of the target natural aldehydes (octanal, nonanal, decanal), thereby providing a more accurate quantification.

Workflow Diagram

The following diagram illustrates the analytical workflow for the quantification of natural aldehydes in wine using **3,5,5-trimethylhexanal** as a surrogate standard.



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Caption: Analytical workflow for wine aldehyde quantification.

Biosynthesis and Sensory Impact

Industrial Synthesis

As **3,5,5-trimethylhexanal** is not a product of natural biosynthetic pathways, its production is entirely synthetic. The primary industrial route is the hydroformylation of diisobutylene, which is an isomeric mixture of C8 olefins. This "oxo process" involves reacting the olefin with synthesis gas (a mixture of carbon monoxide and hydrogen) under pressure in the presence of a catalyst, typically a rhodium complex, to produce the corresponding C9 aldehyde.[5]

Sensory Profile and Applications in Fragrance

The sensory characteristics of **3,5,5-trimethylhexanal** are central to its industrial value. Its powerful and diffusive aldehydic note is complemented by fresh, green, and citrus undertones. This profile makes it a versatile ingredient in perfumery. Perfumers use it to impart clean and airy top notes to citrus fragrances and to add a unique freshness to floral compositions such as lily and rose.[6] It can also serve as a masking agent in various consumer products to neutralize undesirable odors.

Conclusion

In summary, **3,5,5-trimethylhexanal** is a synthetic aldehyde of considerable importance to the flavor and fragrance industries. Rigorous scientific evaluation confirms that it does not have a known natural origin. Reports mentioning it in the context of natural product analysis, such as in wine, refer to its critical role as a surrogate standard for accurate quantification—a testament to its utility in analytical chemistry. For researchers and developers, understanding this distinction is paramount. **3,5,5-trimethylhexanal** stands as an exemplar of a synthetic molecule that, while not a product of nature itself, is an indispensable tool for studying the complex chemistry of natural systems.

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